N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide
N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0919291
InChI:
InChI=1S/C20H22N2O3S/c1-14-5-6-16(12-15(14)2)19(23)21-18(13-17-4-3-9-25-17)20(24)22-7-10-26-11-8-22/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,21,23)/b18-13-
SMILES:
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCSCC3)C
Molecular Formula:
C20H22N2O3S
Molecular Weight:
370.5 g/mol
N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide
CAS No.:
Cat. No.: VC0919291
Molecular Formula: C20H22N2O3S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O3S |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | N-[(Z)-1-(furan-2-yl)-3-oxo-3-thiomorpholin-4-ylprop-1-en-2-yl]-3,4-dimethylbenzamide |
| Standard InChI | InChI=1S/C20H22N2O3S/c1-14-5-6-16(12-15(14)2)19(23)21-18(13-17-4-3-9-25-17)20(24)22-7-10-26-11-8-22/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,21,23)/b18-13- |
| Standard InChI Key | LNSZMNIWHHDJME-AQTBWJFISA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N3CCSCC3)C |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCSCC3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCSCC3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator